Tricornine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

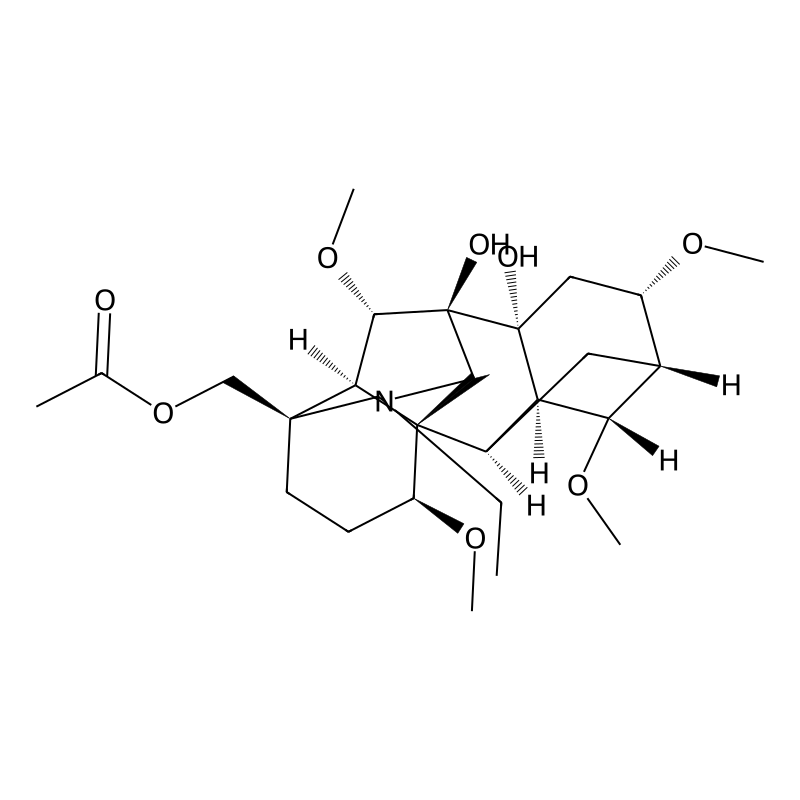

Tricornine is a diterpenoid alkaloid isolated from the plant Delphinium tricorne. It has the molecular formula and is characterized by its complex structure, which includes multiple functional groups typical of alkaloids. The compound's unique arrangement of carbon atoms and nitrogen contributes to its biological activity and potential therapeutic applications. Tricornine is recognized for its intriguing properties, particularly in the context of medicinal chemistry.

Tricornine exhibits significant biological activity, particularly in pharmacological contexts. It has been reported to possess antitumor properties, making it a candidate for cancer research . Furthermore, like many diterpenoid alkaloids, tricornine may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways, although specific mechanisms of action are still under investigation.

The synthesis of tricornine can be approached through several methods. One common method involves the extraction from Delphinium tricorne, where it can be isolated through various chromatographic techniques. Synthetic routes may also include the construction of its complex carbon skeleton via multi-step organic synthesis techniques that mimic natural biosynthetic pathways . Advanced synthetic strategies may leverage asymmetric synthesis to create tricornine or its analogs with desired stereochemistry.

Tricornine's applications are primarily found in medicinal chemistry and pharmacology. Its antitumor activity suggests potential use in cancer therapies. Additionally, due to its structural characteristics, tricornine may serve as a lead compound for developing new drugs targeting various diseases. Research into its pharmacokinetics and toxicity profiles is essential for evaluating its suitability for clinical applications.

Tricornine shares structural and functional similarities with several other diterpenoid alkaloids. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Tylophorinine | Known for analgesic properties | More extensively studied for pain relief | |

| Aconitine | Potent neurotoxin with traditional medicinal use | Highly toxic; used in very controlled doses | |

| Delphinine | Exhibits muscle relaxant effects | Less complex structure compared to tricornine | |

| Berberine | Antimicrobial and anti-inflammatory properties | Broader spectrum of biological activity |

Tricornine's complexity and specific biological activities differentiate it from these similar compounds, making it a subject of interest for further research in pharmacology and medicinal chemistry.